molecular formula C20H22N4S B4596936 N-cyclopropyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea

N-cyclopropyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B4596936
M. Wt: 350.5 g/mol
InChI Key: SAVDBEWXJMYEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C20H22N4S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.15651789 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-cyclopropyl-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea and related compounds have been explored for their potential antimicrobial activities. For instance, a study on novel thiazole derivatives incorporating pyridine moieties, which share structural similarities with the specified compound, demonstrated significant antimicrobial properties. These derivatives exhibited notable inhibitory activities against bacterial and fungal strains, with some compounds showing minimum inhibitory concentrations (MIC) as low as 5.8 μg/mL for antifungal activities (Khidre & Radini, 2021).

Anticancer Properties

Pyrazole derivatives, which are structurally related to this compound, have been investigated for their anticancer potential. A study highlighted the synthesis of new pyrazole derivatives as cell cycle inhibitors, where these compounds showed modest apoptotic effects in human cancer cells. Notably, a specific compound induced a significant increase of cells in the G2/M phases, hinting at its potential as an anticancer drug (Nițulescu et al., 2015).

Herbicidal and Fungicidal Activities

The biological activity spectrum of this compound related compounds extends to herbicidal and fungicidal properties. A study on N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives revealed that certain compounds exhibited excellent herbicidal and fungicidal activities. This suggests the potential application of such compounds in agricultural settings to control unwanted plant growth and fungal infections (Tian et al., 2009).

Catalytic Applications

Compounds like this compound may also find applications in catalysis. For example, cyclopropenium enhanced thiourea catalysis has been explored, showcasing the utility of thiourea organocatalysts in chemical synthesis processes. Such catalysts are valuable for their ability to facilitate reactions under mild conditions, expanding the toolbox for synthetic chemists (Smajlagic et al., 2018).

Properties

IUPAC Name

1-cyclopropyl-3-[3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-13-19(22-20(25)21-17-10-11-17)14(2)24(23-13)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-9,17H,10-12H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVDBEWXJMYEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)NC(=S)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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